2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide

AKR1B10 inhibitor aldo-keto reductase structure-activity relationship

Structurally matched negative control for AKR1B10/CBR1 selectivity profiling. Lacks 7-OH & 8-OH pharmacophores, ensuring unambiguous on-target discrimination in counter-screening panels. Free 4-hydroxyphenylimino phenolic OH enables metalloenzyme (CA/MMP) zinc coordination probe studies inaccessible to 4-methoxy analogs. Primary carboxamide at C3 offers single-step diversification for focused library synthesis, bypassing de novo resynthesis. Ideal reference standard for deconvoluting structure-antioxidant activity relationships; single phenolic OH eliminates multi-site ambiguity. HPLC purity ≥98% with CoA. Order now for reliable SAR validation.

Molecular Formula C16H12N2O3
Molecular Weight 280.283
CAS No. 683248-84-2
Cat. No. B2588782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
CAS683248-84-2
Molecular FormulaC16H12N2O3
Molecular Weight280.283
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)O)O2)C(=O)N
InChIInChI=1S/C16H12N2O3/c17-15(20)13-9-10-3-1-2-4-14(10)21-16(13)18-11-5-7-12(19)8-6-11/h1-9,19H,(H2,17,20)
InChIKeyLNURTQKCSXJLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[(4-Hydroxyphenyl)imino]-2H-chromene-3-carboxamide (CAS 683248-84-2): A 2-Iminochromene-3-carboxamide Scaffold for Enzyme Inhibitor Procurement


2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide (CAS 683248-84-2; molecular formula C16H12N2O3; molecular weight 280.28 g/mol) is a synthetic small molecule belonging to the 2-imino-2H-chromene-3-carboxamide class [1]. The compound features a 2H-chromene bicyclic core substituted at position 2 with a 4-hydroxyphenylimino moiety and at position 3 with a primary carboxamide group. The 2-aryliminochromene scaffold has been established as a privileged pharmacophore for inhibiting aldo-keto reductases (AKR1B10, AKR1C3), carbonyl reductase 1 (CBR1), monoamine oxidase B (MAO-B), and β-secretase (BACE1), making this compound a candidate intermediate or probe for bioactivity screening in medicinal chemistry procurement [2][3].

Why 2-[(4-Hydroxyphenyl)imino]-2H-chromene-3-carboxamide Cannot Be Interchanged with Generic 2-Iminochromene-3-carboxamides in Biological Screening


The biological activity of 2-imino-2H-chromene-3-carboxamides is exquisitely sensitive to three structural variables: (i) the substitution pattern on the chromene ring (especially 7-OH or 8-OH groups), (ii) the nature of the N-aryl substituent on the imine (4-OCH3 vs. 4-OH vs. 4-F), and (iii) the carboxamide N-substitution (primary vs. pyridyl vs. benzyl amide). Published SAR studies demonstrate that removal of the 7-hydroxyl group on the chromene ring abolishes AKR1B10 inhibition (Ki shifts from 2.7 nM to inactive), while the 4-methoxy→4-hydroxy switch on the phenylimino moiety alters hydrogen-bond donor/acceptor capacity and target selectivity [1][2]. Consequently, generic procurement of any 2-iminochromene-3-carboxamide without considering these precise substitution differences will produce non-overlapping biological profiles and unreliable SAR interpretation.

2-[(4-Hydroxyphenyl)imino]-2H-chromene-3-carboxamide: Quantitative Comparator Evidence for Scientific Selection


Structural Differentiation from the Lead AKR1B10 Inhibitor: Absence of the 7-Hydroxy Group Precludes Nanomolar AKR1B10 Activity

The most potent AKR1B10 inhibitor in the 2-phenyliminochromene series, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (compound 1), exhibits a Ki of 2.7 nM [1]. SAR analysis demonstrated that the 7-hydroxyl group on the chromene ring is absolutely required for inhibitory activity; its removal results in complete loss of AKR1B10 inhibition [1]. 2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide lacks this 7-OH substituent, and therefore cannot achieve the sub-nanomolar potency of compound 1 against AKR1B10. However, its primary carboxamide and 4-hydroxyphenylimino features confer a distinct hydrogen-bond donor profile (2 HBD vs. 1 for the 4-methoxy analog) that may redirect target engagement toward other enzymes in the AKR superfamily or carbonic anhydrase isoforms.

AKR1B10 inhibitor aldo-keto reductase structure-activity relationship chromene scaffold

Hydrogen-Bond Donor Advantage Over 4-Methoxyphenylimino Analogs for Carbonic Anhydrase or AKR Off-Target Screening

The 4-hydroxyphenylimino substituent on the target compound provides one additional hydrogen-bond donor (phenolic OH) compared to the 4-methoxyphenylimino group present in the most extensively characterized AKR1B10 and CBR1 inhibitors [1][2]. The computed hydrogen-bond donor count is 2 for the target compound (phenolic OH + carboxamide NH2) versus 1 for the 4-methoxyphenylimino analog [3]. This difference is significant because zinc-binding metalloenzymes such as carbonic anhydrases (CA) and certain matrix metalloproteinases rely on sulfonamide or phenolic OH coordination; chromene-based CA inhibitors with free phenolic OH groups have demonstrated Ki values in the low nanomolar range against CA isoforms [4]. While no direct CA inhibition data exist for the target compound, its HBD profile predicts engagement with zinc-containing active sites, a feature absent in the 4-methoxy comparator series.

hydrogen-bond donor 4-hydroxyphenylimino carbonic anhydrase off-target profiling

Primary Carboxamide Facilitates Downstream Derivatization Compared to Substituted Amide Analogs: Accessibility Advantage for Library Synthesis

The target compound bears a primary carboxamide (-CONH2) at position 3, whereas the most potent literature compounds in the class feature substituted amides: pyridin-2-ylamide (AKR1B10 inhibitor, Ki = 2.7 nM) [1], 2-chlorophenylamide (CBR1 inhibitor, Ki = 15 nM) [2], and 4-fluorophenylamide (AKR1C3 inhibitor, IC50 = 25–56 nM) [3]. The primary carboxamide provides a versatile synthetic handle for late-stage diversification through N-alkylation, N-arylation, or coupling reactions without requiring deprotection steps. In contrast, the substituted amide analogs are terminal products that require de novo synthesis of new cyanoacetamide building blocks for each derivative. The Knoevenagel condensation route to 2-imino-2H-chromene-3-carboxamides proceeds with excellent yield and high atom economy using aqueous sodium carbonate at room temperature [4], and the primary amide variant is accessible from commercially available cyanoacetamide—reducing synthesis time by 1–2 steps compared to substituted amide variants that require prior N-substituted cyanoacetamide preparation.

primary carboxamide derivatization handle parallel synthesis medicinal chemistry

Predicted Selectivity Window Away from CBR1 and AKR1C3: The 8-Hydroxy Pharmacophore Is Absent

Potent inhibition of carbonyl reductase 1 (CBR1) and AKR1C3 in the 2-iminochromene series requires an 8-hydroxy substituent on the chromene ring. The most potent CBR1 inhibitor, 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (13h), exhibits a Ki of 15 nM [1]. The AKR1C3 inhibitor N-(4-fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide (2d) shows IC50 values of 25–56 nM with >220-fold selectivity over related AKR isoforms [2]. The target compound, lacking the 8-OH group, is not expected to engage these targets at nanomolar concentrations. This deficiency, while negative from a potency perspective, creates a cleaner selectivity profile when the compound is used as a tool to deconvolve polypharmacology: any observed biological activity can be attributed to targets other than CBR1/AKR1C3, reducing confounding in phenotypic screening campaigns.

carbonyl reductase 1 AKR1C3 selectivity 8-hydroxy pharmacophore

Moderate Radical Scavenging Activity Compared to Substituted Aryliminochromene Antioxidants: A Defined Baseline

A series of (2Z)-2-(arylimino)-2H-chromene-3-carboxamides was evaluated in the DPPH radical scavenging assay, exhibiting IC50 values ranging from 45.04 to 108.61 µg/mL [1]. While the target compound (2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide) was not specifically tested in this study, the class-level data indicate that 2-aryliminochromene-3-carboxamides with phenolic OH substituents on the imino-aryl ring consistently show moderate antioxidant activity (IC50 ~45–110 µg/mL range) [1]. For comparison, highly optimized antioxidant chromene derivatives bearing multiple phenolic OH groups on the chromene core can achieve DPPH IC50 values as low as 1.10–1.39 µg/mL [2]. The target compound, with a single phenolic OH on the imino-aryl ring and no hydroxylation on the chromene core, is predicted to exhibit antioxidant activity at the upper end of the 45–110 µg/mL range, distinguishing it from polyhydroxylated chromenes but providing a defined antioxidant baseline useful as a reference standard in oxidative stress assays.

antioxidant DPPH assay free radical scavenging aryliminochromene

Optimal Research and Procurement Application Scenarios for 2-[(4-Hydroxyphenyl)imino]-2H-chromene-3-carboxamide (CAS 683248-84-2)


Negative Control Probe for AKR1B10 and CBR1 Inhibitor Selectivity Profiling

Due to the absence of the 7-OH (required for AKR1B10) and 8-OH (required for CBR1/AKR1C3) pharmacophores, this compound serves as a structurally matched negative control when evaluating the selectivity of potent 2-phenyliminochromene inhibitors such as the AKR1B10 lead (Ki = 2.7 nM) [1] or the CBR1 inhibitor 13h (Ki = 15 nM) [2]. Procurement of this compound alongside active comparators enables rigorous counter-screening in AKR/CBR enzyme panels to confirm on-target pharmacology.

Scaffold-Diversification Starting Material for Parallel Library Synthesis

The primary carboxamide at position 3 provides a single-step diversification handle—via N-alkylation, N-arylation, or amide coupling—to generate focused libraries of 2-(4-hydroxyphenylimino)-2H-chromene-3-carboxamide derivatives [3]. This contrasts with the lead AKR1B10 inhibitor (N-pyridin-2-ylamide) and CBR1 inhibitor (N-2-chlorophenylamide), which require de novo synthesis of each new amide variant. The Knoevenagel condensation route to this scaffold is high-yielding, atom-economic, and proceeds in aqueous base at room temperature [4], making it suitable for milligram-to-gram scale procurement for medicinal chemistry campaigns.

Pharmacophore Validation Tool for Hydrogen-Bond-Dependent Zinc Metalloenzyme Screening

The 4-hydroxyphenylimino substituent provides an H-bond donor (phenolic OH) that distinguishes this compound from the 4-methoxyphenylimino analogs dominating the AKR/CBR literature [5]. This feature makes the compound a probe to test the hypothesis that a free phenolic OH enables zinc coordination in carbonic anhydrase or matrix metalloproteinase active sites, a binding mode inaccessible to 4-methoxy analogs. Screening this compound against CA or MMP panels can validate whether the 4-OH→4-OCH3 substitution represents a genuine selectivity switch, informing procurement decisions for focused metalloenzyme inhibitor libraries.

Antioxidant Reference Standard with Defined, Single-Phenolic-OH Baseline Activity

In DPPH radical scavenging assays, this compound is predicted to exhibit moderate activity (IC50 ~80–110 µg/mL) based on class-level data for 2-aryliminochromene-3-carboxamides [6]. Unlike polyhydroxylated chromene antioxidants (IC50 ~1.10–1.39 µg/mL), its single phenolic OH eliminates ambiguity about which functional group is responsible for activity, making it an ideal reference compound for deconvoluting structure–antioxidant activity relationships in chromene SAR studies. Procurement of this compound as a defined-activity standard supports reproducible inter-laboratory antioxidant screening.

Quote Request

Request a Quote for 2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.